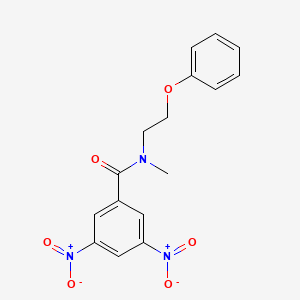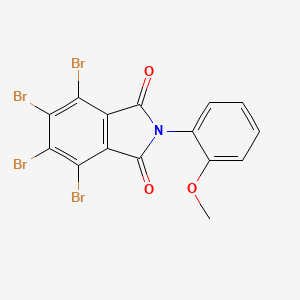
N-Methyl-3,5-dinitro-N-(2-phenoxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3,5-dinitro-N-(2-phenoxyethyl)benzamide is an organic compound with the molecular formula C16H15N3O6 It is characterized by the presence of a benzamide core substituted with nitro groups at the 3 and 5 positions, a methyl group on the nitrogen atom, and a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3,5-dinitro-N-(2-phenoxyethyl)benzamide typically involves a multi-step process:
Nitration: The benzamide core is nitrated to introduce nitro groups at the 3 and 5 positions. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Alkylation: The nitrated benzamide is then alkylated with methyl iodide to introduce the N-methyl group.
Etherification: Finally, the phenoxyethyl group is introduced via an etherification reaction using 2-phenoxyethanol and a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3,5-dinitro-N-(2-phenoxyethyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides, aryl halides, nucleophiles such as sodium ethoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: N-Methyl-3,5-diamino-N-(2-phenoxyethyl)benzamide.
Substitution: Various N-alkyl or N-aryl derivatives.
Oxidation: N-Methyl-3,5-dinitroso-N-(2-phenoxyethyl)benzamide.
Scientific Research Applications
N-Methyl-3,5-dinitro-N-(2-phenoxyethyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-3,5-dinitro-N-(2-phenoxyethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-3,5-dinitrobenzamide: Lacks the phenoxyethyl group, resulting in different chemical and biological properties.
N-Methyl-3,5-dinitro-N-(2-methoxyethyl)benzamide: Contains a methoxyethyl group instead of a phenoxyethyl group, leading to variations in reactivity and applications.
Uniqueness
N-Methyl-3,5-dinitro-N-(2-phenoxyethyl)benzamide is unique due to the presence of both nitro and phenoxyethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H15N3O6 |
|---|---|
Molecular Weight |
345.31 g/mol |
IUPAC Name |
N-methyl-3,5-dinitro-N-(2-phenoxyethyl)benzamide |
InChI |
InChI=1S/C16H15N3O6/c1-17(7-8-25-15-5-3-2-4-6-15)16(20)12-9-13(18(21)22)11-14(10-12)19(23)24/h2-6,9-11H,7-8H2,1H3 |
InChI Key |
FKWAYLIFHQRYAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC1=CC=CC=C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-4-[(E)-(2-{[(3-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate (non-preferred name)](/img/structure/B11560962.png)
![O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate](/img/structure/B11560971.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11560974.png)

![N-(3-{[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-fluorobenzamide](/img/structure/B11560983.png)
![4-(4-chlorophenyl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-5-phenyl-1,3-thiazole](/img/structure/B11560993.png)

![4-{(E)-[(4-iodophenyl)imino]methyl}benzene-1,3-diyl bis(2,4-dichlorobenzoate)](/img/structure/B11561004.png)
![(3E)-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)-N-(3-chloro-2-methylphenyl)butanamide](/img/structure/B11561020.png)
![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-nitrobenzamide](/img/structure/B11561028.png)
![2-[(E)-{2-[(3-bromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11561031.png)
![4-[(E)-(2-{[(4-chlorobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate](/img/structure/B11561035.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11561047.png)
![2-ethoxy-4-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B11561061.png)
